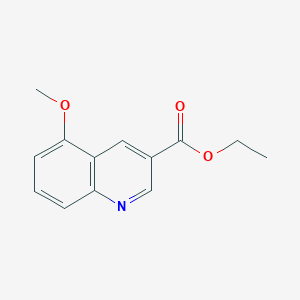

Ethyl 5-methoxyquinoline-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)9-7-10-11(14-8-9)5-4-6-12(10)16-2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONDRXDQBKBWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2OC)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Quinolines

A primary and historically significant method for synthesizing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction. researchgate.netablelab.eu This reaction is particularly effective for anilines that contain electron-donating groups. ablelab.eu The general mechanism involves two main steps:

Condensation: An aniline (B41778) derivative reacts with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate. ablelab.eu For the synthesis of Ethyl 5-methoxyquinoline-3-carboxylate, the starting material would be 3-methoxyaniline.

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, typically in a high-boiling point solvent like diphenyl ether, to form the quinoline (B57606) ring system. d-nb.infochemicalbook.com This process yields a 4-hydroxyquinoline-3-carboxylate, which exists in equilibrium with its 4-oxo tautomer. researchgate.netablelab.eu

The reaction conditions, particularly temperature and time, are critical for optimizing the yield and minimizing the degradation of the product. d-nb.info Modern approaches often employ microwave heating to dramatically shorten reaction times and improve yields. d-nb.infochemicalbook.com

| Reactants | Solvent / Conditions | Product | Yield | Reference |

| 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate | Dowtherm A, 255 °C, 2.5 h | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 93% | mdpi.com |

| Aniline + Diethyl ethoxymethylenemalonate | Microwave, 300 °C, 5 min | Ethyl 4-hydroxyquinoline-3-carboxylate | 47% | d-nb.info |

| 3-Aminopyridine + Diethyl ethoxymethylenemalonate | Diphenyl ether, Reflux | Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate | Not specified | chemicalbook.com |

Advanced Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 5-methoxyquinoline-3-carboxylate, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl ester group would present as a quartet around 4.4 ppm (for the -OCH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons), resulting from coupling to each other. ucalgary.ca The methoxy (B1213986) group (-OCH₃) at the 5-position would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. The protons on the quinoline (B57606) ring would appear in the aromatic region (typically 7.0-9.0 ppm). uncw.eduresearchgate.netchemicalbook.com Specifically, the protons at positions 2 and 4 are often the most downfield (deshielded) due to the influence of the nitrogen atom and the carboxyl group. The remaining protons at positions 6, 7, and 8 would exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a unique signal for each of the 13 carbon atoms in the molecule. The most downfield signal would be for the carbonyl carbon (C=O) of the ester, expected in the 165-175 ppm range. docbrown.infolibretexts.org The carbons of the quinoline ring would resonate between approximately 110 and 150 ppm. tsijournals.comchemicalbook.com The carbon attached to the methoxy group (C5) and the carbons adjacent to the nitrogen (C2, C4, C8a) would have characteristic shifts influenced by these heteroatoms. The methoxy carbon itself would produce a signal around 55-60 ppm. wisc.edu The carbons of the ethyl group would appear most upfield, with the -OCH₂- carbon at about 61 ppm and the -CH₃ carbon around 14 ppm. ucalgary.cadocbrown.info

| Predicted NMR Spectral Data for this compound | ||

|---|---|---|

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ester C=O | - | ~165-175 |

| Quinoline Aromatic C-H | ~7.0-9.0 | ~110-150 |

| -OCH₂CH₃ | ~4.4 (quartet) | ~61 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~14 |

| 5-OCH₃ | ~3.9-4.1 (singlet) | ~55-60 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₃NO₃), the calculated molecular weight is 231.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 231.

The fragmentation pattern provides structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester function. libretexts.orgmiamioh.edu Therefore, significant fragments might be observed at:

m/z 202: [M - C₂H₅]⁺, corresponding to the loss of the ethyl radical.

m/z 186: [M - OC₂H₅]⁺, from the loss of the ethoxy radical.

m/z 158: [M - COOC₂H₅]⁺, resulting from the cleavage of the entire ester group.

Further fragmentation of the quinoline ring system, such as the characteristic loss of HCN from the nitrogen-containing ring, could also occur. chempap.orgresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions corresponding to its ester, ether, and aromatic quinoline components. spectroscopyonline.com

Key expected absorption bands include:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methoxy groups.

~1720-1730 cm⁻¹: A very strong and sharp absorption due to the C=O (carbonyl) stretch of the conjugated ester. This is one of the most diagnostic peaks in the spectrum. orgchemboulder.comlibretexts.orgacs.orgic.ac.uk

~1600, 1570, 1500 cm⁻¹: Medium to strong absorptions from C=C and C=N stretching vibrations within the quinoline aromatic system.

~1250-1200 cm⁻¹ and ~1100-1040 cm⁻¹: Two strong C-O stretching bands. The higher frequency band is typically associated with the aryl-O stretch of the ester and ether, while the lower frequency band relates to the alkyl-O stretch. spectroscopyonline.comspectroscopyonline.comblogspot.comyoutube.comlibretexts.org

| Predicted IR Absorption Bands | |

|---|---|

| Frequency (cm⁻¹) | Functional Group Vibration |

| ~1720-1730 | C=O Stretch (Conjugated Ester) |

| ~1600-1500 | C=C/C=N Stretch (Aromatic) |

| ~1250-1200 | Asymmetric C-O Stretch (Ester/Aryl Ether) |

| ~1100-1040 | Symmetric C-O Stretch (Ester/Alkyl Ether) |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2980-2850 | Aliphatic C-H Stretch |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, X-ray crystallography remains the definitive method for determining the solid-state structure of a crystalline compound. This technique would provide precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Based on studies of similar quinoline derivatives, a crystal structure would likely reveal a nearly planar quinoline ring system. mdpi.comnih.govnih.goviucr.org Intermolecular interactions, such as π-π stacking between the aromatic quinoline rings of adjacent molecules, would be expected to play a significant role in the crystal packing. uncw.edumdpi.com Weak C-H···O or C-H···N hydrogen bonds might also be present, further stabilizing the three-dimensional lattice. nih.gov

Conformational Analysis and Stereochemical Considerations

The primary conformational flexibility in this compound lies in the rotation around the C3-C(O) bond and the C(O)-O bond of the ester group. researchgate.net Computational studies and crystallographic data from related aryl carboxylates suggest that the ester group tends to be coplanar, or nearly coplanar, with the aromatic ring to maximize electronic conjugation. researchgate.net

This coplanarity can lead to two main conformers: syn and anti. These terms describe the orientation of the carbonyl oxygen relative to the adjacent bond in the ring. In aqueous solutions, carboxyl groups can exist as distinct syn and anti conformers. researchgate.netnih.gov The preferred conformation in the solid state would be the one that allows for the most stable crystal packing arrangement, influenced by the intermolecular forces discussed previously. The molecule itself is achiral and does not have any stereocenters.

Structure Activity Relationship Sar Investigations

Influence of Substituents on the Quinoline (B57606) Ring System

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. For ethyl 5-methoxyquinoline-3-carboxylate, the methoxy (B1213986) group at the C-5 position and the ethyl carboxylate at the C-3 position are defining features that significantly contribute to its pharmacological profile. The electronic and steric properties of these substituents, as well as their ability to engage in hydrogen bonding and other non-covalent interactions, are critical determinants of the molecule's interaction with biological targets.

The position of the methoxy group on the quinoline ring is a critical determinant of biological activity, with different isomers exhibiting distinct pharmacological profiles. While direct comparative studies on all methoxy isomers of ethyl quinoline-3-carboxylate are not extensively documented, the broader literature on quinoline derivatives underscores the significance of methoxy group placement. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitution at various positions significantly influenced their antimigratory and cytotoxic activities. researchgate.net

The ester group at the C-3 position of the quinoline ring is a pivotal functional group that significantly influences the pharmacokinetic and pharmacodynamic properties of this compound. This group can act as a hydrogen bond acceptor and its presence and nature can affect the molecule's solubility, membrane permeability, and metabolic stability. researchgate.net

The ethyl carboxylate moiety is a common feature in many biologically active quinoline-3-carboxylate derivatives that have been investigated for their antiproliferative activity. nih.gov The ester can be hydrolyzed by cellular esterases to the corresponding carboxylic acid, which may be the active form of the compound in some cases. This bioactivation strategy is a common approach in prodrug design. mdpi.com The reactivity of the ester and its susceptibility to hydrolysis can be modulated by altering the alcohol component (e.g., replacing ethyl with methyl, propyl, or more complex groups).

Furthermore, the ester group can be replaced with other functional groups, such as amides or nitriles, to explore different interaction patterns with biological targets. For example, quinoline-3-carboxamide (B1254982) derivatives have been synthesized and evaluated for their anticancer activities, demonstrating that the amide linkage can also confer significant biological effects. mdpi.com The choice of the ester over other functionalities in this compound suggests a balance of properties that may be optimal for a particular biological application, and its role is a key aspect of SAR studies in this series.

Below is an interactive data table summarizing the impact of C-3 substituent modifications on the antiproliferative activity of quinoline derivatives, based on findings from related studies.

| Compound ID | C-3 Substituent | Rationale for Modification | Observed Activity Trend |

| Parent | -COOEt | Starting point for SAR | Baseline activity |

| Analog 1 | -COOH | Potential active metabolite (hydrolysis product) | Often more potent in in vitro assays |

| Analog 2 | -CONH-Aryl | Exploration of different H-bonding patterns | Activity dependent on aryl substitution |

| Analog 3 | -CN | Isosteric replacement of the carboxylate | Can alter electronic properties and binding |

Note: The data in this table is illustrative and based on general trends observed in the literature for quinoline-3-carboxylate derivatives, not specifically for the 5-methoxy series.

C-2 Position: The C-2 position is adjacent to the nitrogen atom and is often a site for introducing substituents that can modulate the basicity of the quinoline nitrogen and participate in key binding interactions. For example, the introduction of aryl or heteroaryl groups at the C-2 position of quinoline-4-carboxylates has been explored for the development of antimalarial agents. researchgate.net In the context of this compound, substitution at C-2 could be used to extend the molecule into different regions of a target's binding pocket or to introduce additional points of interaction.

C-4 Position: The C-4 position is also critical for the biological activity of many quinoline derivatives. For instance, 4-aminoquinolines are a well-known class of antimalarial drugs. Modifications at this position can influence the planarity of the ring system and provide opportunities for introducing diverse functional groups. In the case of isoquinolines, which are isomers of quinolines, C-4 substitution has been shown to be important for cytotoxic activity. nih.gov

C-7 Position: The C-7 position is located on the benzo part of the quinoline ring and is a common site for substitution in various biologically active quinolines. For example, chloro-substitution at C-7 is a key feature of the antimalarial drug chloroquine. The introduction of different groups at this position can impact the lipophilicity and electronic properties of the molecule, which can in turn affect its absorption, distribution, and target engagement.

The following table provides a summary of the potential effects of substitutions at these positions on the biological activity of quinoline derivatives, based on general findings in the literature.

| Position | Type of Substituent | Potential Impact on Biological Activity |

| C-2 | Aryl, Heteroaryl | Modulation of steric bulk and electronic properties; potential for additional π-π stacking interactions. |

| C-4 | Amino, Halogen | Can significantly alter the overall shape and electronic distribution of the molecule; key for certain classes of bioactive quinolines. |

| C-7 | Halogen, Methoxy | Influences lipophilicity and metabolic stability; can be a key interaction point with target proteins. |

Analog Design and Rational Modifications for Targeted Research

The design of analogs of this compound is guided by the principles of rational drug design, which leverages an understanding of the target's structure and the SAR of the lead compound to create new molecules with improved properties. mdpi.com This process involves making systematic modifications to the parent structure to enhance potency, selectivity, and pharmacokinetic profiles.

One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. researchgate.net For example, the ester group at C-3 could be replaced with a bioisostere such as an oxadiazole or a thiazole (B1198619) to improve metabolic stability while maintaining or improving biological activity. Similarly, the methoxy group at C-5 could be replaced with other small electron-donating groups like a methyl or an amino group to probe the importance of its electronic and steric contributions.

Another approach is structure-based drug design , which relies on knowledge of the three-dimensional structure of the biological target. Molecular docking studies can be used to predict how analogs of this compound might bind to a target protein, such as a kinase or a DNA-related enzyme. nih.govnih.gov These computational methods can help prioritize the synthesis of analogs that are most likely to have improved activity. For instance, if a docking study reveals a nearby hydrophobic pocket in the target's binding site, an analog with a larger, more lipophilic substituent at an appropriate position could be designed.

Pharmacophore modeling is another valuable tool in analog design. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov By identifying the key pharmacophoric features of this compound and related active compounds, new analogs can be designed that retain these features while incorporating novel structural elements to improve other properties.

The following table outlines some rational modification strategies that could be applied to this compound for targeted research.

| Modification Strategy | Target Property for Improvement | Example Modification |

| Bioisosteric Replacement | Metabolic Stability, Potency | Replace C-3 ester with an oxadiazole or amide. researchgate.net |

| Structure-Based Design | Target Affinity and Selectivity | Introduce substituents at C-2, C-4, or C-7 to exploit specific pockets in the target's binding site. nih.gov |

| Pharmacophore Hopping | Novelty and Patentability | Replace the quinoline core with a different scaffold that maintains the key pharmacophoric features. |

| Prodrug Approach | Bioavailability, Targeted Delivery | Modify the C-3 ester to be cleaved by specific enzymes at the target site. mdpi.com |

Correlation between Structural Features and Pharmacological Potency (General Principles)

The pharmacological potency of quinoline derivatives, including this compound, is a direct consequence of their three-dimensional structure and the physicochemical properties of their constituent atoms and functional groups. Several general principles can be derived from the extensive research on this class of compounds that correlate structural features with potency.

Lipophilicity is another critical factor that governs the "drug-like" properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME). The balance between hydrophilicity and lipophilicity, often quantified by the partition coefficient (logP), is essential for a drug to effectively reach its target in the body. Substituents on the quinoline ring can be chosen to fine-tune this property. For example, the addition of halogen atoms generally increases lipophilicity, while the introduction of hydroxyl or amino groups can increase hydrophilicity.

Finally, the potential for specific non-covalent interactions , such as hydrogen bonds, ionic bonds, and van der Waals forces, is a primary determinant of binding affinity and, consequently, pharmacological potency. The ester group at C-3 and the methoxy group at C-5 of this compound are both capable of acting as hydrogen bond acceptors, and their precise positioning is critical for optimal interaction with a biological target. The design of potent analogs often involves optimizing these interactions through systematic structural modifications.

Biological Activity and Proposed Mechanisms of Action in Vitro and Preclinical

Antimicrobial Activity Studies

There is no specific information available in the scientific literature regarding the ability of Ethyl 5-methoxyquinoline-3-carboxylate to inhibit bacterial DNA gyrase. Although DNA gyrase is a known target for some quinoline-based antibiotics, direct enzymatic inhibition studies involving this specific ester have not been reported.

No data from in vitro or preclinical studies detailing the minimum inhibitory concentration (MIC) or specific activity of this compound against particular bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) were found in the reviewed literature. Consequently, no data table on its specific antibacterial spectrum can be provided.

Anti-Inflammatory Effects and Associated Mechanisms

Dedicated research on the anti-inflammatory effects of this compound is not available in the current scientific literature. Investigations into its potential mechanisms, such as the modulation of inflammatory pathways or inhibition of key enzymes, have not been reported.

No studies were identified that investigated the effects of this compound on inflammatory signaling pathways, such as NF-κB or MAPK pathways, or on the production of inflammatory mediators like cytokines and chemokines.

There are no available reports or published data from studies specifically designed to evaluate the inhibitory activity of this compound against cyclooxygenase enzymes (COX-1 and COX-2). Therefore, its potential as a COX inhibitor remains uncharacterized, and no data table on its inhibitory concentrations (IC₅₀) can be presented.

Antioxidant Activity and Free Radical Scavenging

Specific studies measuring the antioxidant capacity or free radical scavenging activity of this compound, for instance through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), could not be located in the reviewed scientific literature. As a result, its potential to act as an antioxidant has not been scientifically established.

Antimalarial Research and Activity against Plasmodium falciparum

Research into the antimalarial properties of quinoline (B57606) derivatives has identified compounds with notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While direct studies on this compound are not extensively detailed in the provided search results, the broader class of quinoline-containing compounds has shown promise. For instance, various plant extracts containing quinoline alkaloids have been tested for antiplasmodial effects.

The general approach for evaluating antimalarial activity involves in vitro assays using both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The efficacy of a compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%. Compounds are classified based on their IC50 values, with pronounced activity generally considered to be an IC50 of ≤5 µg/mL. For example, dihydroartemisinin, a potent antimalarial, exhibits IC50 values in the nanomolar range. Although specific IC50 values for this compound are not available in the search results, the investigation of related quinoline structures suggests this chemical class is a continued area of interest in the search for new antimalarial agents.

Enzyme Inhibition Studies (e.g., Enhancer of Zeste Homologue 2 (EZH2) Inhibition)

The quinoline scaffold is a key feature in the development of various enzyme inhibitors. Specifically, derivatives of 5-methoxyquinoline (B23529) have been synthesized and evaluated as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase. EZH2 is often overexpressed in various cancers, making it a significant target for therapeutic intervention.

Structure-activity relationship (SAR) studies on a series of 5-methoxyquinoline derivatives led to the discovery of potent EZH2 inhibitors. For instance, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine demonstrated an IC50 value of 1.2 µM against EZH2. This compound was also shown to decrease the global levels of H3K27me3, a key product of EZH2's methyltransferase activity, in tumor cell lines. While these findings highlight the potential of the 5-methoxyquinoline core structure for EZH2 inhibition, specific inhibitory data for this compound itself is not present in the search results. The research indicates that modifications at other positions of the quinoline ring are crucial for potent EZH2 inhibitory activity.

Table 1: EZH2 Inhibition by a 5-Methoxyquinoline Derivative

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 |

This table is based on data for a related 5-methoxyquinoline derivative, as specific data for this compound was not available.

Receptor Ligand Binding and Agonism/Antagonism Studies (e.g., 5-HT4, Dopamine (B1211576) D2/D3 Receptors)

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets in the central nervous system for treating neurological and psychiatric disorders. The D2-like receptor family, which includes D2 and D3 receptors, has been the focus of extensive ligand design and synthesis.

While direct binding data for this compound at 5-HT4, dopamine D2, or D3 receptors is not specified in the search results, the broader family of quinoline derivatives has been explored for activity at these targets. The structural features of a ligand determine its affinity and selectivity for different receptor subtypes. For example, studies on various ligands have shown that slight modifications can shift the binding preference between D2 and D3 receptors. The interaction between the serotonin (B10506) (5-HT) and dopamine (DA) systems is also a key area of research, as 5-HT receptors can modulate dopamine neurotransmission. The development of ligands that can interact with these receptors is an ongoing effort in medicinal chemistry, but specific affinity values (such as Ki or pKi) for this compound are not documented in the provided information.

Protein Binding Studies

The interaction of small molecules with proteins is fundamental to their mechanism of action and pharmacokinetic properties. Studies can involve binding to target receptors or enzymes, as well as to transport proteins like fatty acid-binding proteins (FABPs). The covalent or non-covalent binding of a compound to a protein can significantly influence its biological activity. However, specific studies detailing the protein binding profile of this compound, including its affinity for plasma proteins or specific intracellular proteins, were not found in the search results.

Preclinical in vivo Investigations (Animal Model Studies)

Preclinical in vivo studies are essential for evaluating the efficacy and safety of a compound in a living organism before it can be considered for human trials. These studies often involve animal models that mimic human diseases. For compounds targeting the central nervous system, such as dopamine receptor ligands, animal models of Parkinson's disease or schizophrenia might be used. For antimalarial agents, in vivo efficacy is typically tested in mouse models infected with Plasmodium species. Despite the in vitro interest in quinoline derivatives for various biological activities, specific preclinical in vivo data or animal model studies for this compound are not available in the provided search results.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. For quinoline (B57606) derivatives, DFT methods like the B3LYP hybrid functional are commonly employed to fully optimize the molecular structure and calculate key parameters that describe the molecule's reactivity and stability. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. edu.krd The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. edu.krd

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the ground state. edu.krdresearchgate.net Conversely, a large energy gap implies high stability and lower reactivity. edu.krd In computational studies of related heterocyclic compounds, the HOMO-LUMO gap has been effectively used to explain chemical behavior. For instance, in an analysis of a 4H-pyran-3-carboxylate derivative, the HOMO and LUMO energies were calculated using Time-Dependent DFT (TD-DFT) with the B3LYP/6-311G(d,p) basis set to understand its electronic transitions and reactivity. materialsciencejournal.org A minimal HOMO-LUMO energy gap of 4.6255 eV in a hexahydropyrimidine-5-carboxylate derivative was shown to indicate high reactivity towards receptors. researchgate.netnih.gov

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A small gap indicates high reactivity; a large gap indicates high stability |

Electrostatic Potential (ESP) maps, also known as molecular electrical potential surfaces, are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich or electron-poor. libretexts.org The ESP is mapped onto the electron density surface, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green or yellow areas denote neutral or weakly polar regions. walisongo.ac.id

For Ethyl 5-methoxyquinoline-3-carboxylate, an ESP map would reveal the most negative potential concentrated around the oxygen atoms of the carboxylate and methoxy (B1213986) groups, as well as the nitrogen atom of the quinoline ring. These sites represent the most likely centers for electrophilic interactions. Conversely, the hydrogen atoms and regions near the quinoline ring's carbon framework would exhibit a positive potential, making them susceptible to nucleophilic interactions. ESP analysis is a standard tool for understanding reactivity in various chemical systems, from simple organic molecules to complex proteins. scispace.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. physchemres.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov

Quinoline derivatives are frequently studied as inhibitors for various enzymes, such as kinases involved in cancer pathways. mdpi.com In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, this compound, would then be computationally "docked" into the active site of the target protein. The simulation evaluates numerous possible conformations and orientations, scoring them based on binding energy. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Docking studies on related quinoline-3-carboxamide (B1254982) derivatives have successfully identified key interactions and selectivity towards specific kinases like ATM kinase. mdpi.com These simulations can reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, providing a rationale for the molecule's biological activity. physchemres.org

| Component | Role in Simulation | Example from Related Studies |

|---|---|---|

| Ligand | The small molecule being studied (e.g., this compound) | Quinoline-3-carboxamides mdpi.com |

| Receptor | The biological target, usually a protein or enzyme | ATM Kinase, EGFR, ER-α mdpi.comnih.gov |

| Binding Energy (Score) | A calculated value indicating the stability of the ligand-receptor complex | Scores like -10.14 kcal/mol indicate strong binding nih.gov |

| Key Interactions | Specific atomic contacts (e.g., H-bonds, hydrophobic contacts) that stabilize the complex | Interactions with residues like Lys44, Thr22 physchemres.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the protein-ligand complex in a simulated physiological environment. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. physchemres.org The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

To build a QSAR model, a set of molecules with known activities is used as a training set. For each molecule, various molecular descriptors are calculated, which quantify physicochemical properties such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. A QSAR study on analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, a compound with a similar carboxylate scaffold, used quantum chemical parameters like the Kier and Hall index and partial charges on nitrogen atoms to build a predictive model for inhibitory activity. nih.gov For a series of this compound analogues, a QSAR model could predict their activity against a specific target, guiding the design of more potent derivatives by identifying which structural features are most critical for the desired biological effect. physchemres.org

Theoretical Insights into Reaction Mechanisms and Tautomerism

Computational methods, particularly DFT, are highly effective for investigating reaction mechanisms and tautomeric equilibria. nih.gov Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The quinoline ring system can exhibit various tautomeric forms, such as keto-enol tautomerism. For instance, a related compound, ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate, has been studied for its keto-enol tautomerism using spectroscopic and computational methods. researchgate.net

For this compound, the core structure is the quinoline ring. However, related quinolone structures (where a ketone group is present on the ring) are known to exist in equilibrium between their keto and enol forms. nih.gov DFT calculations can determine the relative energies and stabilities of different potential tautomers. By calculating the energy of each isomer, researchers can predict which form is more favorable under specific conditions (e.g., in the gas phase or in a solvent). mdpi.com Such studies are crucial for understanding the fundamental chemical properties of the molecule and how it might behave in different chemical environments or during metabolic processes. beilstein-journals.org

Emerging Research Areas and Future Perspectives

Development of Novel Therapeutic Agents

The unique structural features of Ethyl 5-methoxyquinoline-3-carboxylate have positioned it as a valuable lead compound in the development of new therapeutic agents. The quinoline (B57606) core is a well-established pharmacophore known for a wide range of biological activities. The presence of a methoxy (B1213986) group at the 5-position and an ethyl carboxylate group at the 3-position allows for fine-tuning of its physicochemical properties and biological activity.

Research into quinoline-3-carboxylate derivatives has revealed their potential as antiproliferative agents. rsc.org Studies have shown that modifications to this scaffold can lead to compounds with significant activity against various cancer cell lines. The exploration of this compound and its analogs is a key area of focus for developing targeted cancer therapies.

Furthermore, the quinoline nucleus is a critical component in drugs with antibacterial, antimalarial, anti-inflammatory, and antiviral effects. mdpi.com This broad spectrum of activity underscores the potential of this compound to be developed into a range of therapeutic agents for various diseases. The functionalization at different positions on the quinoline ring is a key strategy being employed to enhance the pharmacological profile of these derivatives. researchgate.net

Exploration of New Synthetic Methodologies

The efficient and versatile synthesis of this compound is crucial for its further investigation and potential large-scale production. Traditional methods for quinoline synthesis, while established, are continually being refined to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

Recent advancements in synthetic organic chemistry have led to the development of novel methods for constructing the quinoline scaffold. These include strategies focusing on oxidative annulation, which leverage C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. nih.gov Such innovative approaches offer more efficient and atom-economical routes to substituted quinolines.

Moreover, new processes for synthesizing substituted 3-quinoline carboxylic acids and their analogs are being explored, involving techniques like carbonylation and selective decarboxylation of functionalized quinolines. rsc.org The development of one-pot, multi-component reactions is also a significant area of research, aiming to streamline the synthesis of complex quinoline derivatives from readily available starting materials. nih.gov These modern synthetic strategies are vital for creating a diverse library of this compound analogs for structure-activity relationship studies.

Advanced Computational Approaches in Drug Discovery

In silico methods have become indispensable in modern drug discovery, and the study of this compound is no exception. Advanced computational approaches are being employed to predict its biological activity, understand its mechanism of action at a molecular level, and guide the design of more potent and selective derivatives.

Molecular modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR), are used to correlate the structural features of quinoline derivatives with their biological activities. researchgate.netresearchgate.net These models help in identifying the key structural requirements for a desired pharmacological effect. For instance, 3D-QSAR studies can provide insights into the steric and electronic properties that influence the anticancer activity of quinoline analogs. researchgate.net

Molecular docking simulations are utilized to predict the binding mode and affinity of this compound and its derivatives to specific biological targets. researchgate.net This allows researchers to visualize the interactions between the compound and the active site of a protein, providing a rational basis for designing modifications to improve binding and efficacy. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of new compounds early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles. rsc.orgnih.goviapchem.org These computational tools significantly accelerate the drug development pipeline by prioritizing the synthesis of the most promising candidates. nih.gov

Interdisciplinary Research with this compound

The full therapeutic potential of this compound can only be realized through a collaborative, interdisciplinary approach. The journey from initial synthesis to a potential clinical application requires the expertise of chemists, biologists, pharmacologists, and computational scientists.

The synthesis of novel derivatives with enhanced pharmacological properties relies on the ingenuity of synthetic organic chemists. researchgate.net Subsequently, biologists and pharmacologists are essential for evaluating the in vitro and in vivo efficacy and safety of these new compounds. Understanding the intricate biological pathways and mechanisms of action requires a deep knowledge of cellular and molecular biology.

Computational chemists play a pivotal role in guiding the design and optimization of lead compounds through in silico modeling and simulations. mdpi.com This synergy between experimental and computational approaches is crucial for accelerating the drug discovery process. The functionalization of the quinoline scaffold to control and enhance its cytotoxic effects is a prime example of how this interdisciplinary collaboration can lead to the development of more effective and targeted therapies. mdpi.com The continued investigation of functionalized quinoline derivatives, including hybrids with other bioactive moieties, holds great promise for creating drug candidates with dual modes of action, potentially overcoming challenges such as drug resistance. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of ethyl 5-methoxyquinoline-3-carboxylate to improve yield and purity?

- Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters:

-

Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may reduce side reactions .

-

Catalyst choice: Lewis acids (e.g., ZnCl₂) or palladium catalysts can accelerate cyclization steps in quinoline formation .

-

Temperature control: Stepwise heating (e.g., 60°C for cyclization, 100°C for esterification) minimizes decomposition .

-

Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

- Data Table:

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, 60°C, ZnCl₂ | 72 | 95 | |

| DMF, 100°C, Pd(OAc)₂ | 68 | 92 |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

-

NMR (¹H/¹³C): Assign methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~165 ppm) signals to confirm substitution patterns .

-

Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ at m/z 246.0885) and fragmentation pathways (e.g., loss of ethoxy group) .

-

X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

- Example Crystallographic Data (From Analogous Compounds):

| Parameter | Ethyl 5,7-Dichloro-4-hydroxyquinoline-3-carboxylate |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.21, b=12.45, c=14.76, β=102.3° |

| R-factor | 0.042 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer:

-

Control Experiments: Test compounds under identical assay conditions (e.g., pH, cell lines) to isolate substituent effects. For example, methoxy vs. ethoxy groups at position 5 alter lipophilicity and target binding .

-

Structure-Activity Relationship (SAR) Studies: Compare IC₅₀ values of analogs (e.g., 5-methoxy vs. 5-chloro) against cancer cell lines (e.g., HeLa, MCF-7) .

-

Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding affinities to targets like topoisomerase II .

- Biological Activity Comparison:

| Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-Methoxy | Topoisomerase II | 12.3 | |

| 5-Chloro | Topoisomerase II | 8.7 |

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer:

-

Polymorphism Issues: Slow evaporation (ethyl acetate/hexane) at 4°C promotes single-crystal growth over amorphous precipitates .

-

Hydrogen Bonding: Methoxy groups disrupt packing; co-crystallization with acetic acid or DMSO can stabilize lattice interactions .

-

Refinement Challenges: Use SHELXL for anisotropic displacement parameters (ADPs) and TWIN/BASF commands to model twinning .

- Refinement Metrics (SHELXL):

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.035 |

| wR₂ (all data) | 0.092 |

| Flack Parameter | 0.02(2) |

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer:

-

Electron-Withdrawing Groups (EWGs): Methoxy (-OMe) at position 5 deactivates the quinoline ring, reducing reactivity in SNAr reactions. Use DFT calculations (Gaussian 09) to map Fukui indices for electrophilic sites .

-

Solvent Effects: Polar solvents (acetonitrile) stabilize transition states in SN2 mechanisms at the ester carbonyl .

- DFT-Calculated Reactivity (Methoxy vs. Chloro):

| Position | Fukui Index (f⁻) |

|---|---|

| C-3 | 0.12 |

| C-5 | 0.08 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.